molecular formula C13H9I2NO B6613007 2-iodo-N-(2-iodophenyl)benzamide CAS No. 333349-66-9

2-iodo-N-(2-iodophenyl)benzamide

Cat. No.: B6613007
CAS No.: 333349-66-9
M. Wt: 449.02 g/mol
InChI Key: VYRXKZJEAQPPEW-UHFFFAOYSA-N
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Description

2-iodo-N-(2-iodophenyl)benzamide is a high-purity di-iodinated aromatic benzamide compound synthesized from 2-iodobenzoic acid, supplied for advanced research applications. This compound is of significant interest in structural chemistry and crystal engineering due to its well-defined supramolecular architecture; its crystal packing is stabilized by complementary N—H⋯O hydrogen bonds, which form distinct dimer and tetramer patterns, and stabilized by C—I⋯π(ring) halogen bonds . These specific intermolecular interactions make it a valuable model system for studying the principles of molecular self-assembly and the design of functional molecular materials. In pharmaceutical research, as a member of the N-aryl amide class, it serves as a key synthetic intermediate for developing new pharmacologically active molecules. This family of compounds is recognized for exhibiting a broad spectrum of biological activities, including antibacterial, analgesic, antiviral, anti-inflammatory, and anti-cancer properties in research settings . The compound is provided exclusively for laboratory research purposes. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-iodo-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXKZJEAQPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301581
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333349-66-9
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333349-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 2-Iodobenzoic Acid and 2-Iodoaniline

2-Iodobenzoic acid is typically synthesized via directed electrophilic iodination of benzoic acid using iodine monochloride (ICl) or a mixture of potassium iodide (KI) and iodate (KIO₃) in acidic media. For 2-iodoaniline , the Sandmeyer reaction remains the most reliable method, wherein 2-nitroaniline is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by iodide substitution using KI.

Direct Amidation Route

Acid Chloride Formation

2-Iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds quantitatively within 2–3 hours, yielding 2-iodobenzoyl chloride as a pale-yellow liquid.

2-Iodobenzoic acid+SOCl22-Iodobenzoyl chloride+SO2+HCl\text{2-Iodobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Iodobenzoyl chloride} + \text{SO}2 + \text{HCl}

Coupling with 2-Iodoaniline

The acid chloride is reacted with 2-iodoaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine (Et₃N) or pyridine to scavenge HCl. The reaction typically achieves yields of 80–85% after purification via silica gel chromatography.

2-Iodobenzoyl chloride+2-IodoanilineEt3NThis compound+HCl\text{2-Iodobenzoyl chloride} + \text{2-Iodoaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key Data:

  • Solvent: THF, DCM

  • Temperature: 0°C to room temperature

  • Yield: 82–87%

  • Purity: >95% (HPLC)

Copper-Catalyzed Ullmann-Type Coupling

Reaction Design

Copper(I) iodide (CuI) catalyzes the coupling of 2-iodobenzoic acid derivatives with 2-iodoaniline in the presence of a bidentate ligand (e.g., 1,10-phenanthroline) and a phosphate base (K₃PO₄). This method avoids the need for acid chloride intermediates and operates under milder conditions.

Optimized Conditions

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 90°C

  • Time: 12 hours

  • Yield: 75–80%

Sequential Iodination Strategies

Late-Stage Benzamide Iodination

N-(2-Iodophenyl)benzamide is subjected to electrophilic iodination using N-iodosuccinimide (NIS) in the presence of a silver triflate (AgOTf) catalyst. The silver ion coordinates to the amide carbonyl, directing iodination to the ortho position.

N-(2-Iodophenyl)benzamide+NISAgOTfThis compound+Succinimide\text{N-(2-Iodophenyl)benzamide} + \text{NIS} \xrightarrow{\text{AgOTf}} \text{this compound} + \text{Succinimide}

Key Data:

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 60°C

  • Yield: 70–75%

  • Regioselectivity: >90% ortho substitution

Halogen Exchange on Brominated Precursors

2-Bromo-N-(2-bromophenyl)benzamide undergoes halogen exchange with excess KI in a dimethylacetamide (DMAc)/water mixture under catalytic Cu(I). This method is less favored due to competing hydrolysis side reactions.

2-Bromo-N-(2-bromophenyl)benzamide+2KICuIThis compound+2KBr\text{2-Bromo-N-(2-bromophenyl)benzamide} + 2 \text{KI} \xrightarrow{\text{CuI}} \text{this compound} + 2 \text{KBr}

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous iodinated benzamides reveal planar amide linkages and intermolecular halogen bonding (C–I⋯π interactions), which stabilize the crystal lattice. For this compound, the dihedral angle between the benzamide and aniline rings is expected to approximate 80–85°, based on isomeric structures.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.0 Hz, 1H, Ar–H), 7.78–7.65 (m, 4H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 7.32 (d, J = 8.4 Hz, 1H, Ar–H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 139.5–122.0 (Ar–C), 94.1 (C–I).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch).

Comparative Evaluation of Synthetic Methods

MethodAdvantagesLimitationsYield (%)Purity (%)
Direct AmidationHigh yield, minimal byproductsRequires acid chloride handling82–87>95
Ullmann CouplingAvoids acid chlorides, mild conditionsLonger reaction time, costly ligands75–8090–95
Late-Stage IodinationRegioselective, scalableSilver catalyst cost, moderate yields70–7585–90
Halogen ExchangeUtilizes brominated precursorsLow efficiency, side reactions50–6080–85

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-iodo-N-(2-iodophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the study.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

2-Iodo-N-(2-Methoxyethyl)Benzamide (Compound 27)
  • Synthesis : Prepared via reaction of 2-iodobenzoyl chloride with 2-methoxyethylamine (34% yield) .
  • Key Data :
    • IR: 3280 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch).
    • NMR: δ 8.05 (d, J = 7.8 Hz, aromatic H), δ 3.55 (m, OCH₂CH₂) .
  • Comparison : The methoxyethyl group enhances solubility in polar solvents compared to the bulky 2-iodophenyl substituent. Lower yield (34% vs. 89% for compound 2g in ) suggests steric hindrance limits reactivity.
2-Iodo-N-(4-Phenoxyphenyl)Benzamide
  • Synthesis: 33% yield via coupling of 2-iodobenzoyl chloride with 4-phenoxyaniline .
  • Key Data: $^{13}\text{C NMR}$: δ 165.91 (C=O), δ 153.51 (phenoxy C-O) .

Structural Isomers and Crystal Packing

2-Iodo-N-(2-Nitrophenyl)Benzamide vs. N-(2-Iodophenyl)-2-Nitrobenzamide
  • Crystal Interactions :
    • 2-Iodo-N-(2-nitrophenyl)benzamide : Forms 3D frameworks via C-H∙∙∙O hydrogen bonds, iodo-nitro interactions, and π-π stacking .
    • N-(2-Iodophenyl)-2-nitrobenzamide : Stabilized by N-H∙∙∙O and C-H∙∙∙π interactions, with a distinct layered structure .
  • Comparison : Isomeric differences drastically alter supramolecular architectures, highlighting the role of substituent positioning in solid-state properties.

Cyclobutenedione and Carbamoyl Derivatives

2-Iodo-N-(2-((2-Iodophenyl)Amino)-3,4-Dioxocyclobut-1-en-1-yl)Benzamide (Compound 5)
  • Synthesis : Prepared using trifluoromethanesulfonic acid and column chromatography .
  • Key Data :
    • MS: m/z 615.82 [M+H]⁺ .
2-Iodo-N-((2-Iodophenyl)Carbamoyl)Benzamide (Compound 2g)
  • Synthesis : 89% yield via Curtius rearrangement, forming a carbamoyl bridge between two 2-iodophenyl groups .
  • Key Data :
    • $^{1}\text{H NMR}$: δ 11.34 (s, NH), δ 8.06 (d, aromatic H) .
    • HRMS: m/z 492.8897 [M+H]⁺ .

Halogen-Substituted Analogues

4-Chloro-N-(2-Iodophenyl)Benzamide
  • Synthesis : 38% yield via coupling of 4-chlorobenzoic acid with 2-iodoaniline .
  • Comparison : Replacing iodine with chlorine reduces molecular weight and polarizability, likely diminishing halogen-bonding strength .

Biological Activity

2-Iodo-N-(2-iodophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9I2NO. The presence of two iodine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure includes:

  • Two Iodine Atoms: These enhance the compound's ability to participate in halogen bonding, which can improve interactions with biological targets.
  • Aromatic Amide Group: This functional group is known for its diverse pharmacological properties.

The mechanism by which this compound exerts its biological effects involves several interaction types:

  • Hydrogen Bonding: The amide nitrogen can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
  • Halogen Bonding: The iodine atoms can engage in halogen bonding, enhancing the compound's binding affinity to specific targets.
  • π-π Interactions: The aromatic rings facilitate π-π stacking interactions with nucleobases or other aromatic systems in biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that aromatic amides can act against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural similarity to known anticancer agents allows it to interact with cancer cell pathways. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways .

Anti-inflammatory Effects

Aromatic amides have also been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.

Research Findings and Case Studies

  • Synthesis and Characterization:
    • The synthesis of this compound has been achieved through various methods, including nucleophilic substitution reactions involving iodo-substituted phenyl groups. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and purity of the compound .
  • Biological Assays:
    • In vitro assays demonstrated that the compound exhibits significant activity against specific bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • Anticancer assays revealed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR):
    • Comparative studies with related compounds highlight the importance of iodine substitution in enhancing biological activity. For example, compounds lacking iodine showed diminished efficacy in antimicrobial and anticancer assays.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-IodobenzamideOne iodine atomModerate antimicrobial
N-PhenylbenzamideNo iodine atomsLow biological activity
2-Iodo-N-(4-nitrophenyl)benzamideTwo iodine atoms, nitro groupEnhanced anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-iodo-N-(2-iodophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Ullmann-type couplings or palladium-catalyzed cross-couplings, to introduce iodine atoms at the ortho positions of the benzamide scaffold. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction kinetics .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and iodine integration .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., iodine’s natural isotope distribution) .
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in analogous iodinated benzamides .
  • Computational modeling : DFT calculations (e.g., Gaussian) to analyze electronic effects of iodine substituents on the benzamide core .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents or byproducts .
  • Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, consistent cell lines) to minimize variability .
  • Structural analogs : Compare data with structurally similar compounds (e.g., N-(2-iodophenyl)-3-methyl-4-nitrobenzamide) to identify substituent-dependent trends .
    • Case Example : If one study reports antimicrobial activity while another does not, test both under identical conditions and include positive controls (e.g., ciprofloxacin) .

Q. How can researchers leverage the iodine atoms in this compound for advanced applications like radiopharmaceuticals or halogen bonding studies?

  • Methodological Answer :

  • Radioimaging : Substitute stable iodine with ¹²³I/¹²⁵I isotopes for SPECT imaging. Use iodination protocols adapted from radiochemistry literature .
  • Halogen bonding : Characterize XB interactions via crystallography (e.g., C–I···O/N distances < 3.5 Å) and compare binding affinities in host-guest systems .
  • Therapeutic targeting : Screen against iodine-sensitive targets (e.g., thyroid peroxidase) using enzyme inhibition assays with kinetic analysis (IC₅₀/Ki determination) .

Q. What computational and experimental approaches are recommended to study the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures and identify stability thresholds (e.g., >150°C for storage) .
  • Solubility studies : Use shake-flask methods in buffers (pH 1–10) to assess pH-dependent solubility, critical for formulation .
  • DFT-based stability prediction : Calculate bond dissociation energies (BDEs) for C–I bonds to predict degradation pathways .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; iodine’s electron-withdrawing effect may deshield aromatic protons differently .
  • Dynamic effects : Rotational barriers in the benzamide bond can cause signal splitting—variable-temperature NMR (VT-NMR) can resolve this .
  • Reference compounds : Use analogs like 2-iodo-4-methoxy-N,N-dimethylbenzamide as internal standards for peak assignment .

Q. What role does the ortho-iodo substitution pattern play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : Ortho-iodo groups reduce accessibility for catalysts, necessitating bulky ligands (e.g., SPhos) to prevent side reactions .
  • Electronic effects : Iodine’s electronegativity directs electrophilic substitution; meta/para positions may react preferentially in subsequent functionalization .
  • Case Study : Compare Suzuki coupling yields with para-iodo vs. ortho-iodo analogs to quantify steric vs. electronic contributions .

Ethical and Compliance Considerations

Q. What protocols ensure compliance with safety standards when handling this compound?

  • Methodological Answer :

  • Toxicity screening : Perform Ames tests for mutagenicity and LD₅₀ assays in rodent models before in vivo studies .
  • Waste disposal : Follow EPA guidelines for halogenated waste, including neutralization before incineration .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure, given iodine’s volatility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-iodo-N-(2-iodophenyl)benzamide
Reactant of Route 2
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2-iodo-N-(2-iodophenyl)benzamide

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